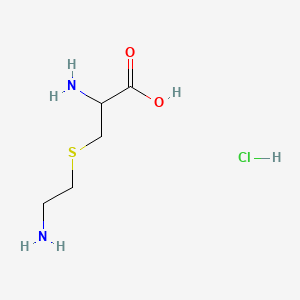

S-(2-Aminoethyl)-L-cysteine hydrochloride

Descripción general

Descripción

S-(2-Aminoethyl)-L-cysteine hydrochloride: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 2-aminoethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride typically involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

- Dissolve L-cysteine in water and adjust the pH to around 8-9 using a suitable base.

- Add 2-bromoethylamine hydrobromide to the solution and stir the mixture at room temperature for several hours.

- The product, this compound, is then isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: S-(2-Aminoethyl)-L-cysteine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The amino and thiol groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biochemical Research

Role in Protein Studies

S-(2-Aminoethyl)-L-cysteine hydrochloride is significant in studying protein interactions and enzyme activity due to its unique thiol group, which can form disulfide bonds. This property enhances the understanding of protein folding and stability, making it a valuable tool for researchers investigating biochemical pathways.

Case Study: Enzyme Interaction

In a study examining the interaction of S-(2-Aminoethyl)-L-cysteine with lysyl-tRNA synthetase, it was found that the compound acts as an inhibitor at low concentrations, providing insights into bacterial resistance mechanisms against amino acid analogs .

Pharmaceutical Development

Therapeutic Applications

The compound is utilized in synthesizing novel drugs targeting neurological disorders. It serves as a precursor for neurotransmitter synthesis, aiding in developing therapeutic agents aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Table: Potential Therapeutic Uses

| Condition | Mechanism of Action | References |

|---|---|---|

| Neurodegenerative Diseases | Precursor for neurotransmitter synthesis | |

| Inflammation Disorders | Intermediate in nitric oxide synthase inhibition |

Antioxidant Studies

Cellular Protection Mechanisms

Researchers leverage the antioxidant properties of this compound to investigate cellular protection mechanisms against oxidative stress. This research has implications for aging and various diseases, potentially leading to the development of nutraceuticals .

Case Study: Oxidative Stress Response

A study demonstrated that treatment with S-(2-Aminoethyl)-L-cysteine in cellular models resulted in enhanced resistance to oxidative damage, indicating its potential role as a protective agent in aging-related studies .

Cell Culture Applications

Enhancing Cell Growth

this compound is often incorporated into cell culture media to promote cell growth and viability. Its use is particularly noted in studies involving stem cells or primary cell lines, ensuring robust experimental results .

Table: Cell Culture Benefits

| Cell Type | Application | Benefits |

|---|---|---|

| Stem Cells | Growth promotion | Enhanced viability |

| Primary Cell Lines | Experimental robustness | Improved results |

Diagnostic Tools

Development of Assays

The compound plays a role in developing diagnostic assays, particularly for detecting specific biomarkers related to metabolic disorders. This enhances the accuracy of clinical diagnostics and provides a better understanding of disease mechanisms .

Case Study: Biomarker Detection

Research has shown that this compound can be utilized to improve the sensitivity of assays used for detecting metabolic disorders, thereby aiding early diagnosis and treatment strategies.

Mecanismo De Acción

The mechanism of action of S-(2-Aminoethyl)-L-cysteine hydrochloride involves its interaction with various molecular targets in the body. The compound can act as a precursor to other biologically active molecules and can modulate various biochemical pathways. The amino and thiol groups in the compound allow it to participate in a wide range of chemical reactions, making it a versatile tool in biochemical research.

Comparación Con Compuestos Similares

2-Bromoethylamine hydrobromide: Used in the synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride.

Ethanolamine: Another amino alcohol with similar properties but different applications.

Indole derivatives: Compounds with similar biological activities but different chemical structures.

Uniqueness: this compound is unique due to its specific combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable tool in both research and industrial applications.

Actividad Biológica

S-(2-Aminoethyl)-L-cysteine hydrochloride, commonly known as thialysine , is a non-proteinogenic amino acid and structural analog of lysine. It has garnered attention in biochemical research due to its unique properties and potential applications in various biological processes. This article delves into the biological activity of thialysine, exploring its mechanisms, effects on cellular processes, and implications in scientific research.

- Molecular Formula : CHClNOS

- CAS Number : 4099-35-8

- Molecular Weight : 200.69 g/mol

- Physical State : Solid (hydrochloride form)

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 200.69 g/mol |

| Density | 1.289 g/cm³ |

| Boiling Point | 341.1 °C |

| Flash Point | 160.1 °C |

Thialysine exhibits biological activity primarily through its structural similarity to lysine, allowing it to interact with various enzymes and proteins that recognize lysine. Notably, it acts as a feedback inhibitor for dihydrodipicolinate synthase, an enzyme crucial for lysine biosynthesis. This interaction provides insights into metabolic pathways and enzymatic processes involving lysine analogs.

Effects on Cell Cycle and Apoptosis

Research indicates that thialysine influences cell cycle progression and apoptosis in various cell types. In a study involving Jurkat T cells, thialysine treatment resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the S and G2/M phases.

- Down-regulation of Cyclins and CDKs : A marked decline in the protein levels of cyclin-dependent kinases (cdk4, cdk6, cdc2) and cyclins (A, B1, E), suggesting a disruption in normal cell cycle regulation.

- Induction of Apoptosis : The cytotoxic effects were mediated through a mitochondria-dependent signaling pathway, leading to increased apoptotic cell death .

Study on N-Acetyltransferase Activity

A study highlighted the preference of the C. elegans N-acetyltransferase for thialysine over other amino acids. The findings demonstrated that thialysine could be acetylated at the amino moiety, indicating its potential role in metabolic processes involving acetylation .

Antimicrobial Properties

Thialysine has been investigated for its antimicrobial properties, particularly as an alternative substrate for lysine 2,3-aminomutase. While it shows reduced catalytic efficiency compared to lysine, its structural mimicry allows it to participate in enzymatic reactions relevant to microbial metabolism .

Applications in Research

Thialysine serves as a valuable tool in various scientific fields:

- Biochemistry : As a probe for studying enzyme kinetics and protein interactions.

- Cell Biology : To investigate cell cycle dynamics and apoptosis mechanisms.

- Medicinal Chemistry : Potential development of therapeutic agents targeting lysine-dependent pathways.

Table 2: Applications of Thialysine

| Field | Application Description |

|---|---|

| Biochemistry | Enzyme kinetics studies |

| Cell Biology | Investigating apoptosis and cell cycle dynamics |

| Medicinal Chemistry | Development of lysine-targeting therapeutics |

Propiedades

IUPAC Name |

2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHKULVNPGAEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4099-35-8 | |

| Record name | L-Cysteine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.